molecular formula C5H11I B127505 2-Iodopentane CAS No. 637-97-8

2-Iodopentane

Cat. No. B127505
CAS RN: 637-97-8
M. Wt: 198.05 g/mol
InChI Key: JUPBFIYJUCWJCT-UHFFFAOYSA-N
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Description

2-Iodopentane is a halogenated hydrocarbon, specifically an iodoalkane, which is not directly discussed in the provided papers. However, related compounds such as 2,4-dibromopentane and 2-iodobutane have been studied, which can give insights into the behavior of similar molecules like 2-iodopentane. These compounds are of interest in conformational analysis and spectroscopy due to their structural properties and the presence of heavy halogen atoms which influence their physical and chemical characteristics .

Synthesis Analysis

While the synthesis of 2-iodopentane is not explicitly covered in the provided papers, the synthesis of related compounds often involves halogenation reactions where a halogen atom is introduced into an alkane chain. For example, the synthesis of complex anions like pentaplumbide(2-) and pentastannide(2-) involves reactions with intermetallic compositions and complexation with cryptands . By analogy, the synthesis of 2-iodopentane would likely involve the iodination of pentane using an appropriate iodinating agent.

Molecular Structure Analysis

The molecular structure of 2-iodopentane can be inferred from studies on similar molecules. For instance, 2-iodobutane has been analyzed using rotational spectroscopy to determine the structure of its carbon backbone and the complete nuclear quadrupole coupling tensor of iodine . This type of analysis reveals the conformational preferences of the molecule, which are influenced by the presence of the iodine atom. Although 2-iodopentane has one more carbon atom than 2-iodobutane, similar conformational studies could be expected due to the presence of the heavy iodine atom affecting the molecule's geometry.

Chemical Reactions Analysis

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-iodopentane can be extrapolated from the properties of related compounds. For example, the IR and Raman spectra of 2,4-dibromopentane provide information on the conformational distribution in different states . The presence of heavy atoms like iodine and bromine in these compounds significantly affects their spectroscopic and physical properties, such as boiling points, densities, and refractive indices. Although the exact properties of 2-iodopentane are not provided, it can be expected to have a higher molecular weight and possibly a higher boiling point compared to its non-halogenated analog due to the presence of iodine.

Scientific Research Applications

1. Ionization/Dissociation Processes

2-Iodopentane is studied for its interaction with strong picosecond laser fields. Research shows that molecular ionization mechanisms like multiphoton and field ionization are influenced by laser wavelengths, and multiply charged atomic ions are generated via field ionization processes. These findings provide insights into the fundamental interactions of alkyl iodides with intense laser fields (Siozos et al., 2005).

2. Photodecomposition and Oxidation

Investigations into the photooxidation of iodopentane isomers, including 2-iodopentane, have revealed details about the self-reactions of pentyl peroxyl radicals. This research is crucial for understanding the chemical kinetics and reaction mechanisms in atmospheric chemistry (Heimann et al., 2002).

3. Catalytic Reactions and Synthesis

2-Iodopentane is used in catalytic reactions for the synthesis of complex organic compounds. For instance, its involvement in dehydrohalogenation processes to yield pentene showcases its utility in chemical synthesis and catalyst studies (Kamiguchi et al., 2003).

4. Spectroscopic Analysis

The compound's role in vibrational spectroscopy has been explored, particularly in studying rotational isomerism and spectral analysis of alkyl halides. This research contributes to the fundamental understanding of molecular structures and behaviors (Matsuura et al., 1979).

5. Analytical Chemistry

In analytical chemistry, 2-iodopentane is used in methodologies for determining iodine in biological samples. It serves as a key component in sample preparation for total iodine measurement, demonstrating its importance in analytical methods (Gu et al., 1997).

6. Radiolysis Studies

2-Iodopentane is investigated in the context of gamma radiolysis. The study of its radiolysis in hydrocarbons provides insights into the chemical reactions and product formations under radiation, important for understanding radiation chemistry and its applications (Castello et al., 1975).

Safety And Hazards

2-Iodopentane is considered hazardous. It is a flammable liquid and vapor that causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing its dust, fume, gas, mist, vapors, or spray, and using it only outdoors or in a well-ventilated area . Protective clothing, gloves, and eye/face protection should be worn when handling 2-Iodopentane .

properties

IUPAC Name

2-iodopentane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11I/c1-3-4-5(2)6/h5H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUPBFIYJUCWJCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00870740
Record name Pentane, 2-iodo-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Iodopentane

CAS RN

637-97-8
Record name 2-Iodopentane
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Record name Pentane, 2-iodo-
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Record name 2-IODOPENTANE
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Record name Pentane, 2-iodo-
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Record name Pentane, 2-iodo-
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Record name 2-iodopentane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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